1-Boc-3-(boc-amino)azetidine-3-methanol
Overview
Description
1-Boc-3-(boc-amino)azetidine-3-methanol is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The molecular formula of this compound is C9H17NO3. It has an exact mass of 187.12 and a molecular weight of 187.240 .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 236.6±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.3±3.0 kJ/mol, and the flash point is 96.9±25.4 °C. The index of refraction is 1.496 .Scientific Research Applications
Polymerization and Chemical Properties
- Polymerization of Azetidine: Azetidine, a chemical similar to 1-Boc-3-(boc-amino)azetidine-3-methanol, can polymerize under the influence of various cationic initiators. It forms dimers like N-(3-aminopropyl)azetidine, which further polymerizes to form a polymer with primary, secondary, and tertiary amino functions (Schacht & Goethals, 1974).
Synthesis of Amino Acids
Enantioselective Syntheses of Amino Acids
N-Boc-protected amino acids with specific structural features can be synthesized using various chemical reactions, such as asymmetric epoxidation or aminohydroxylation, to introduce chirality. These processes are vital for creating specific, highly lipophilic amino acids (Medina et al., 2000).
Synthesis of Amino Acid Derivatives
A synthetic route for preparing heterocyclic amino acid derivatives, containing azetidine and oxetane rings, starts from (N-Boc-azetidin-3-ylidene)acetate. This synthesis is significant for diversifying novel heterocyclic compounds (Gudelis et al., 2023).
Applications in Medicinal Chemistry
- Synthesis of Cyclic Fluorinated Beta-Amino Acid: 1-Boc-3-fluoroazetidine-3-carboxylic acid, related to this compound, is used as a building block in medicinal chemistry. It demonstrates the potential for creating new fluorinated heterocyclic amino acids (Van Hende et al., 2009).
Protective Groups in Peptide Synthesis
- Use of Boc-Protected Amino Acids: The Boc N-protecting group is widely employed in peptide synthesis. Boc-protected amino acids are crucial in determining the success of peptide syntheses, highlighting the importance of selective protection and deprotection methods (Pettit, 1975).
Safety and Hazards
The compound causes severe skin burns and eye damage. It may also cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. If swallowed, rinse the mouth but do not induce vomiting. If it comes into contact with skin or hair, immediately remove all contaminated clothing .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 1-Boc-3-(boc-amino)azetidine-3-methanol .
Mechanism of Action
- The primary target of 1-Boc-3-(boc-amino)azetidine-3-methanol is likely a specific protein or enzyme within cells. Unfortunately, specific information about the exact target remains limited in the available literature .
Target of Action
Scientists continue to explore its potential applications and therapeutic relevance . If you have any additional questions or need further clarification, feel free to ask! 😊
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-12(2,3)20-10(18)15-14(9-17)7-16(8-14)11(19)21-13(4,5)6/h17H,7-9H2,1-6H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHVKOAKKZUZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114810 | |
Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105662-61-0 | |
Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105662-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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